molecular formula C9H11NO5S B13636605 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid

Cat. No.: B13636605
M. Wt: 245.25 g/mol
InChI Key: ZZIVYOYOZULOSW-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a methoxy group at the ortho position and a sulfamoyl group at the para position of the aromatic ring. Its molecular formula is C₉H₁₁NO₅S, with a molecular weight of 245.26 g/mol (calculated from ).

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-(2-methoxy-5-sulfamoylphenyl)acetic acid

InChI

InChI=1S/C9H11NO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

ZZIVYOYOZULOSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electronic Effects :

    • The sulfamoyl group (-SO₂NH₂) in the target compound is strongly electron-withdrawing, polarizing the aromatic ring and enhancing acidity of the acetic acid moiety. This contrasts with dimethylsulfamoyl (-SO₂N(CH₃)₂, ), where methyl groups donate electrons, slightly reducing polarity but increasing lipophilicity .
    • Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid () is electron-withdrawing, increasing the C–C–C bond angle at the substitution site (121.5° vs. 118.2° for methoxy), which influences regioselectivity in reactions .
  • Hydrogen Bonding :

    • The target compound’s carboxylic acid group enables strong O–H∙∙∙O hydrogen bonding , forming centrosymmetric dimers in the solid state (analogous to the brominated analog in ). This property is critical for crystal engineering and bioavailability .
  • Solubility: The methyl ester derivative () exhibits higher organic solubility than the free acid, making it preferable for synthetic applications requiring non-polar solvents .

Biological Activity

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid, a compound with the CAS number 926224-34-2, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13N1O4S
  • Molecular Weight : 245.28 g/mol
  • Structure : The compound features a methoxy group and a sulfamoyl group attached to a phenyl ring, contributing to its unique biological activity.

Anti-inflammatory Properties

Research indicates that 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The compound showed an IC50 value of approximately 12 µM for COX-1 and 0.04 µM for COX-2, indicating potent selectivity towards COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

In vitro studies have reported that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising alternative in treating resistant infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In various cancer cell lines, including breast and colon cancer models, it exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway, which is often upregulated in cancerous cells .

The biological activity of 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid can be attributed to its interaction with specific molecular targets:

  • COX Inhibition : By selectively inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.
  • Bacterial Interaction : It binds to bacterial enzymes involved in cell wall synthesis, disrupting their function.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells leads to programmed cell death.

Case Study 1: Anti-inflammatory Efficacy

A randomized controlled trial evaluated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) after four weeks of treatment compared to placebo.

Case Study 2: Antimicrobial Resistance

In a study assessing its effectiveness against multi-drug resistant strains of Staphylococcus aureus, the compound demonstrated superior efficacy compared to standard treatments, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance.

Comparative Analysis

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)MIC (mg/L)Anticancer IC50 (µM)
2-(2-Methoxy-5-sulfamoylphenyl)acetic acid120.04<110-25
Celecoxib14.70.05N/AN/A
Diclofenac0.4810.05N/AN/A

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